Chlormezanone, chemically known as 2-(4-chlorophenyl)-3-methyl-4-thiazolidinone 1,1-dioxide, is a centrally acting muscle relaxant. [, ] Although not a benzodiazepine, its effects are similar to this class of drugs. [, ] Chlormezanone is primarily used in scientific research to investigate its effects on the central nervous system, muscle function, and its potential interactions with other drugs. [, , ]
Enantiomer-Specific Research: Investigating the distinct pharmacological properties and potential therapeutic advantages of individual chlormezanone enantiomers. [, ]
Mechanism of Action Elucidation: Further research is needed to fully understand the precise molecular mechanisms underlying chlormezanone's effects on the central nervous system and muscle function. [, ]
Development of Analogs: Exploring the synthesis and evaluation of novel chlormezanone analogs with improved pharmacological profiles, potentially offering enhanced therapeutic benefits. []
Chlormezanone is a synthetic compound classified as a tranquilizer and muscle relaxant, primarily used in the treatment of anxiety and muscle spasms. It belongs to the class of thiazine derivatives and has been noted for its sedative properties. The compound is chemically identified as 2-(3-chloro-1,2-dihydroxyphenyl)-3-methyl-1,3-thiazine-4-one, with the molecular formula .
The synthesis of chlormezanone can be accomplished through multiple methods, primarily involving the reaction of p-chlorobenzaldehyde with methylamine in the presence of a catalyst.
The optimized synthesis method emphasizes controlling reaction temperatures below 20 °C during key steps to enhance yields and reduce by-products. For instance, the oxidation step involves careful addition of potassium permanganate to prevent excessive oxidation and degradation of the product .
Chlormezanone features a thiazine ring structure, which contributes to its pharmacological activity. The molecular structure can be represented as follows:
The compound has a molar mass of approximately 271.73 g/mol. Its structural characteristics include:
Chlormezanone participates in various chemical reactions typical for thiazine derivatives, including:
These reactions are crucial for developing derivatives with improved pharmacological profiles .
Chlormezanone acts primarily as a muscle relaxant by influencing neurotransmitter activity within the central nervous system. The proposed mechanism includes:
Data from pharmacological studies indicate that chlormezanone effectively reduces muscle tone and anxiety levels in clinical settings .
Relevant analyses indicate that chlormezanone maintains its efficacy when stored properly, with minimal degradation over time .
Chlormezanone is primarily utilized in medical settings for:
Research continues into its potential applications in other therapeutic areas, including pain management and neurological disorders .
Chlormezanone (chemical name: 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one) was first synthesized in 1958 by researchers at Sterling Drug Inc., representing a deliberate departure from barbiturate-dominated sedative pharmacology [3] [7]. Its development occurred during a transformative period in psychopharmacology when researchers actively pursued agents with anxiolytic properties but reduced addiction potential compared to barbiturates. Patented under US Patent 3,082,209 and later marketed as Trancopal or Fenaprim, chlormezanone featured a distinctive 1,3-thiazinane structural scaffold with a sulfone group and chlorophenyl moiety [7]. This molecular architecture differentiated it from the emerging benzodiazepine class, though it shared overlapping therapeutic domains as a centrally-acting muscle relaxant and anxiolytic [5].
Pharmacological studies established that chlormezanone modulated GABAergic neurotransmission through positive allosteric modulation at the benzodiazepine binding site of GABAA receptors, despite lacking the classical benzodiazepine chemical backbone [9]. This mechanism facilitated chloride ion influx and neuronal hyperpolarization, producing calming effects without directly stimulating GABA receptors. Animal studies demonstrated efficacy thresholds at approximately 300 mg/kg intraperitoneally in feline models, where it suppressed spinal polysynaptic reflexes by >80% – a key indicator of muscle relaxant properties [3] [6]. Clinically, it exhibited rapid absorption kinetics (onset within 15-30 minutes post-administration) and a plasma half-life of ~40.5 hours, supporting its therapeutic use for anxiety-related musculoskeletal tension [5] [7].
Table 1: Key Events in Chlormezanone's Early Development Timeline
Year | Development Milestone | Significance |
---|---|---|
1958 | Initial synthesis and patent filing | Novel 1,3-thiazinane scaffold established as CNS-active pharmacophore |
1960s | Market introduction (Trancopal®) | Positioned as non-barbiturate anxiolytic/muscle relaxant alternative |
1970s | Mechanistic studies confirming GABAergic activity | Elucidation of benzodiazepine-site PAM mechanism despite structural divergence |
1980s | Peak clinical utilization across >20 countries | Widely prescribed for anxiety with comorbid muscle tension |
Chlormezanone maintained over three decades of therapeutic use despite emerging pharmacological alternatives, but its regulatory trajectory shifted abruptly in 1996 following accumulating pharmacovigilance data. Post-marketing surveillance across multiple continents identified rare but catastrophic cutaneous adverse reactions, specifically toxic epidermal necrolysis (TEN) and Stevens-Johnson Syndrome (SJS) [5] [7]. These severe immunotoxic reactions, characterized by extensive epidermal detachment and mucosal erosions, carried mortality rates exceeding 30% in documented cases. Crucially, the reactions appeared idiosyncratic and dose-independent, complicating risk mitigation through dosing adjustments [8].
The European Union's regulatory framework provided the first formal withdrawal mechanism through Directive 76/768/EEC (Cosmetic Products Regulation), though chlormezanone's primary discontinuation stemmed from medicinal safety concerns rather than cosmetic applications [2] [10]. By late 1996, manufacturers initiated voluntary worldwide withdrawal, culminating in market removal across the EU, United States, Japan, and South Africa. This coordinated withdrawal reflected evolving regulatory philosophies favoring preemptive action against drugs with unpredictable severe toxicity, even when incidence rates remained low (estimated at 1:100,000–1:500,000 prescriptions) [7] [8]. The withdrawal established a precedent for subsequent non-benzodiazepine exits, highlighting pharmacovigilance's growing influence over established therapeutics.
Table 2: Molecular Properties of Chlormezanone vs. Key Comparators
Property | Chlormezanone | Zolpidem | Zaleplon | Benzodiazepines (e.g., Diazepam) |
---|---|---|---|---|
Molecular Weight (g/mol) | 273.74 | 307.40 | 305.34 | 284.74 (Diazepam) |
Chemical Formula | C11H12ClNO3S | C19H21N3O | C17H15N5O | C16H13ClN2O |
Primary Target | GABAA-BZD site | GABAA-α1 | GABAA-α1 | Pan-GABAA BZD sites |
Water Solubility | 2.5 mg/mL (25°C) | Sparingly soluble | 0.063 mg/mL | Insoluble |
Chlormezanone's pharmacological profile positioned it uniquely among emerging non-benzodiazepine agents, particularly when contrasted with later "Z-drugs" like zolpidem and zaleplon. While all three modulated GABAA receptors, chlormezanone exhibited broader receptor subtype engagement compared to the α1-subunit selective Z-drugs [9]. This translated to more generalized anxiolytic and muscle relaxant effects rather than primarily hypnotic action. Animal models demonstrated this distinction clearly: In hypertonic saline consumption tests (a validated anxiety proxy), chlormezanone increased ingestion similarly to benzodiazepines, whereas zolpidem showed inconsistent anxiolytic efficacy in initial trials [4].
Structurally, chlormezanone diverged fundamentally from imidazopyridine (zolpidem) and pyrazolopyrimidine (zaleplon) scaffolds. Its saturated 1,3-thiazinane ring with a sulfone moiety conferred greater conformational flexibility but potentially contributed to metabolic complications. Unlike Z-drugs, which underwent primarily hepatic CYP3A4-mediated oxidation, chlormezanone metabolism involved hydrolysis to 4-chlorobenzaldehyde followed by oxidation and conjugation to 4-chlorohippuric acid – a pathway implicated in idiosyncratic reactions [3] [5].
Contemporary research has reevaluated chlormezanone's therapeutic niche through computational drug repositioning studies. Artificial intelligence analyses of altered pathways in Inclusion Body Myositis identified chlormezanone as a candidate for repurposing due to its muscle relaxant properties, though clinical validation remains pending [1]. This suggests persistent scientific interest in its mechanism despite withdrawal, particularly as a structural template for novel GABAergics with differentiated safety profiles.
Table 3: Pharmacodynamic Comparison with Contemporary Non-Benzodiazepine Agents
Parameter | Chlormezanone | Zolpidem | Zaleplon |
---|---|---|---|
Primary Indication | Anxiety/muscle spasm | Insomnia | Insomnia |
Anxiolytic Efficacy | Established in models [4] | Variable in models [4] | Limited data |
Muscle Relaxant Potency | High (spinal reflex suppression) | Low | Negligible |
Receptor Subtype Selectivity | Low (pan-GABAA) | High (α1-GABAA) | High (α1-GABAA) |
Repositioning Potential | IBM pathway modulation [1] | Limited | Limited |
Compounds Mentioned in Article:
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: